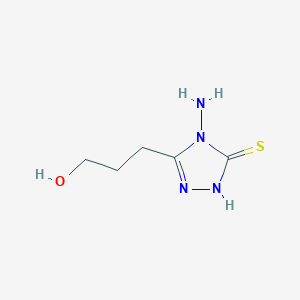

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL

Übersicht

Beschreibung

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is an organic compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms This compound is notable for its functional groups, including an amino group, a mercapto group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of hydrazine with thiourea to form the 1,2,4-triazole ring. The general reaction can be represented as follows:

2SC(NH2)2+3N2H4→SC2N3H(NH2)(N2H3)+4NH3+H2S

Biologische Aktivität

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound that exhibits significant biological activity due to its unique structural features, including the presence of both amino and mercapto functional groups. These functionalities are crucial for the compound's reactivity and interaction with biological targets. This article reviews the biological activities associated with this compound, including its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of a triazole ring linked to a propan-1-ol moiety, which enhances its solubility and biological interactions. Its key structural components include:

- Amino group : Contributes to hydrogen bonding and increases polarity.

- Mercapto group : Involved in redox reactions and can form disulfide bonds.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Antifungal Activity

The compound also demonstrates antifungal properties:

- It has shown activity against Candida albicans, with MIC values reported around 1 mg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Anticancer Potential

Preliminary studies suggest that derivatives of the triazole class may possess anticancer activity:

- In vitro tests indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The mercapto group can interact with membrane proteins, leading to leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : The amino and mercapto groups can contribute to oxidative stress in cells, which may be leveraged in anticancer strategies.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study tested a series of triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial activity .

- Anticancer Activity Assessment : Another research project evaluated the cytotoxic effects of various triazole compounds on cancer cell lines, demonstrating promising results for further development into therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Antimicrobial Activity

- Research indicates that compounds containing the triazole moiety exhibit broad-spectrum antimicrobial properties. For instance, derivatives of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-OL have shown efficacy against various bacterial strains, including Escherichia coli and Candida albicans . The presence of the mercapto group is believed to enhance this activity by facilitating interactions with microbial enzymes.

-

Antioxidant Properties

- The compound has demonstrated significant antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems . The antioxidant activity is essential for developing therapeutic agents aimed at conditions like cancer and cardiovascular diseases.

-

Anticancer Potential

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The triazole ring is known to interact with biological targets involved in cell proliferation and apoptosis . Further research into its mechanism could lead to the development of novel anticancer therapies.

Agricultural Applications

- Fungicides

- Plant Growth Regulators

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The ability to modify its structure leads to the creation of numerous derivatives with potentially enhanced biological activities .

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-thioltriazole | Contains amino and thiol groups | Primarily used for antimicrobial activity |

| 5-Mercapto-1H-tetrazole | Features a tetrazole ring | Known for distinct anti-inflammatory properties |

| 3-Aminoquinoline | Contains an amino group on a quinoline structure | Exhibits unique antimalarial activity |

The ability to synthesize derivatives allows researchers to explore various pharmacological profiles, potentially leading to the discovery of new therapeutic agents.

Analyse Chemischer Reaktionen

Synthetic Pathways and Cyclization Reactions

The synthesis of derivatives often involves cyclization and functional group transformations:

- Hydrazide Formation : Reaction with hydrazine hydrate converts ester intermediates into hydrazides, enabling further condensation with aldehydes or ketones .

- Cyclization with Thiourea : The triazole-thione core can form via cyclization of thiourea derivatives under basic conditions, yielding 52–88% of triazolethiones .

Example Reaction Pathway :

textEthyl 2-(4-acetamido-phenoxy)acetate → Hydrazinolysis → Thiosemicarbazide → Cyclization → 1,2,4-Triazole-3-thione[1]

Mercapto Group (-SH) Reactions

The thiol group participates in nucleophilic substitutions and redox reactions:

- Disulfide Formation : Oxidation of -SH to -S-S- under mild oxidative conditions .

- Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form thioether linkages .

Table 1: Alkylation Reactions with Ethyl Chloroacetate

| Product | Yield (%) | Conditions |

|---|---|---|

| Ethyl thioacetate derivative | 80 | DMF, triethylamine, RT |

| Hydrazide intermediate | 94 | Propan-2-ol, 60°C |

Amino Group (-NH2) Reactions

The amino group undergoes condensation and Schiff base formation:

- Schiff Base Synthesis : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazones .

- Mannich Reactions : Forms Mannich bases with formaldehyde and secondary amines, enhancing antimicrobial activity .

Example :

textTriazolethione + Isatin → Hydrazone derivative (IC₅₀: 12 μM against melanoma)[3]

Hydroxyl Group (-OH) Reactivity

The propanol side chain enables esterification and etherification:

- Esterification : Reacts with acyl chlorides or anhydrides to form esters .

- Ether Synthesis : Forms ethers under Williamson conditions, though this is less documented in literature.

Table 2: Esterification with Succinic Anhydride

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Succinic anhydride | N-Guanidinosuccinimide | 75–90 | Microwave irradiation |

Coordination Chemistry

The triazole-thiol moiety acts as a ligand for transition metals:

- Metal Complexation : Forms stable complexes with Ni(II), Cu(II), and Zn(II), characterized by IR and NMR .

- Catalytic Applications : Palladium complexes (e.g., 71b , 71c ) show enhanced cytotoxicity against MCF-7 cells (IC₅₀: 8.2 μM) .

Key Reaction :

textTriazolethione + K₂[PdCl₄] → Pd complex (82% yield, Scheme 18)[1]

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

- Anticancer Hybrids : Coupling with coumarin or pyrazole moieties improves activity against pancreatic carcinoma (Panc-1) .

- Antimicrobial Agents : Thiazolidinone derivatives show MIC values of 0.5–2 mg/mL against E. coli and S. aureus .

Mechanistic Insights

Eigenschaften

IUPAC Name |

4-amino-3-(3-hydroxypropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4OS/c6-9-4(2-1-3-10)7-8-5(9)11/h10H,1-3,6H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUWIPRZVITIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNC(=S)N1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598866 | |

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828295-64-3 | |

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.